Higher Dielectric Constant vs. Al₂O₃ for Enhanced Scalability
AlScO₃ (Sc₁₋ₓAlₓO_y) achieves a k-value of ~14, which is 55% higher than the industry-standard Al₂O₃ (k~9). This directly translates to a lower Equivalent Oxide Thickness (EOT), a critical parameter for continued device scaling beyond the 20 nm node [1].
| Evidence Dimension | Dielectric Constant (k-value) |
|---|---|
| Target Compound Data | k ~ 14 (for Sc₁₋ₓAlₓO_y) |
| Comparator Or Baseline | Al₂O₃ (k ~ 9) |
| Quantified Difference | ~5 (absolute increase), representing a ~1.55× improvement |
| Conditions | Thin film deposited by Atomic Layer Deposition (ALD); composition range 0.2 ≤ x ≤ 0.5; post-deposition anneal 800-1000°C in N₂ |
Why This Matters
A higher k-value allows for a physically thicker dielectric layer that achieves the same gate capacitance, reducing quantum tunneling leakage while maintaining drive current, which is a decisive procurement factor for sub-20 nm semiconductor manufacturing.
- [1] J. G. Lisoni, L. Breuil, L. Nyns, P. Blomme, G. Van den Bosch, and J. Van Houdt, 'High-k gadolinium and aluminum scandates for hybrid floating gate NAND flash', Microelectronic Engineering, vol. 109, pp. 220-222, Sep. 2013. View Source
